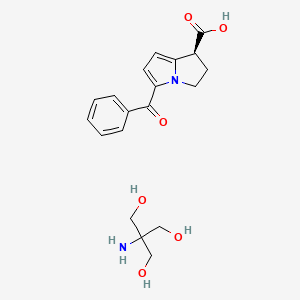
Ketorolac tromethamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketorolac tromethamine, (S)- is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, ketorolac tromethamine, (S)- is notable for its efficacy in reducing pain without the sedative effects associated with opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketorolac tromethamine, (S)- typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure. This is often achieved through a condensation reaction.
Benzoylation: The pyrrolizine intermediate is then subjected to benzoylation to introduce the benzoyl group.
The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of ketorolac tromethamine, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ketorolac tromethamine, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, although these are less common in typical pharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of ketorolac tromethamine, (S)-, which may have altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Scientific Research Applications
Ketorolac tromethamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Researchers study its effects on cellular processes, particularly inflammation and pain signaling pathways.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in pain management.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Ketorolac tromethamine, (S)- exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, ketorolac tromethamine, (S)- effectively reduces pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ketorolac tromethamine, (S)-.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
Ketorolac tromethamine, (S)- is unique in its potency and rapid onset of action. It is particularly effective for short-term pain management, making it a preferred choice in acute settings. Unlike some other NSAIDs, it is less commonly associated with gastrointestinal side effects when used for short durations .
Properties
CAS No. |
156699-13-7 |
|---|---|
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 |
InChI Key |
BWHLPLXXIDYSNW-MERQFXBCSA-N |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















